molecular formula C10H14O4Pb B7801433 Bis(pentane-2,4-dionato-O,O')lead

Bis(pentane-2,4-dionato-O,O')lead

Cat. No.: B7801433
M. Wt: 405 g/mol
InChI Key: UNNUWSQNTAFLDC-FDGPNNRMSA-L
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Description

Bis(pentane-2,4-dionato-O,O’)lead: is an organometallic compound with the chemical formula C₁₀H₁₄O₄Pb. It is also known as lead(II) acetylacetonate. This compound is characterized by the presence of lead coordinated to two pentane-2,4-dionato ligands, forming a stable complex. It is commonly used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(pentane-2,4-dionato-O,O’)lead typically involves the reaction of lead(II) acetate with acetylacetone (pentane-2,4-dione) in an organic solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete formation of the complex. The general reaction can be represented as follows:

Pb(CH₃COO)₂+2CH₃COCH₂COCH₃Pb(C₅H₇O₂)₂+2CH₃COOH\text{Pb(CH₃COO)₂} + 2\text{CH₃COCH₂COCH₃} \rightarrow \text{Pb(C₅H₇O₂)₂} + 2\text{CH₃COOH} Pb(CH₃COO)₂+2CH₃COCH₂COCH₃→Pb(C₅H₇O₂)₂+2CH₃COOH

Industrial Production Methods: Industrial production of bis(pentane-2,4-dionato-O,O’)lead follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization from an appropriate solvent.

Chemical Reactions Analysis

Types of Reactions: Bis(pentane-2,4-dionato-O,O’)lead undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead(IV) complexes.

    Reduction: It can be reduced to lead(0) under specific conditions.

    Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand exchange reactions using other β-diketones or phosphine ligands.

Major Products Formed:

    Oxidation: Lead(IV) acetylacetonate complexes.

    Reduction: Metallic lead.

    Substitution: New lead complexes with different ligands.

Scientific Research Applications

Bis(pentane-2,4-dionato-O,O’)lead has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential use in radiopharmaceuticals and as a contrast agent in medical imaging.

    Industry: Employed in the production of lead-based materials and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of bis(pentane-2,4-dionato-O,O’)lead involves its ability to coordinate with various ligands and form stable complexes. The molecular targets include nucleophilic sites on biomolecules and other chemical species. The pathways involved in its action are primarily related to its coordination chemistry and the stability of the lead-ligand bonds.

Comparison with Similar Compounds

    Bis(pentane-2,4-dionato-O,O’)zinc: Similar structure but with zinc instead of lead.

    Bis(pentane-2,4-dionato-O,O’)copper: Copper analog with different coordination properties.

    Bis(pentane-2,4-dionato-O,O’)calcium: Calcium-based complex with distinct reactivity.

Uniqueness: Bis(pentane-2,4-dionato-O,O’)lead is unique due to the presence of lead, which imparts specific chemical and physical properties not found in its zinc, copper, or calcium analogs. These properties include higher density, different redox behavior, and distinct coordination chemistry.

Properties

IUPAC Name

lead(2+);(Z)-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Pb/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNUWSQNTAFLDC-FDGPNNRMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4Pb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15282-88-9
Record name Bis(pentane-2,4-dionato-O,O')lead
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015282889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(pentane-2,4-dionato-O,O')lead
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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